2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZILVXJBADJFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661445 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683218-95-3 | |

| Record name | α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683218-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Key Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids has become a cornerstone for the development of novel therapeutics with enhanced properties. Among these, β-amino acid derivatives have garnered significant attention for their ability to impart unique conformational constraints and increased stability to peptides. This guide provides a comprehensive technical overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a versatile building block with significant potential in pharmaceutical and biochemical research.

This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a methoxyphenyl moiety, offers a unique combination of stability, reactivity, and biocompatibility. Its structure is particularly amenable to solid-phase peptide synthesis (SPPS) and the construction of complex bioactive molecules.[1] Researchers in pharmaceutical development have utilized this intermediate in the synthesis of drugs targeting neurological disorders, leveraging its capacity to modulate neurotransmitter activity.[1] This guide will delve into the chemical and physical properties of this compound, provide a detailed synthesis protocol, explore its applications, and offer insights into its role in advancing drug development.

Chemical Structure and Properties

The unique trifecta of a Boc-protected amine, a propionic acid backbone, and a 4-methoxyphenyl group endows this molecule with a distinct set of chemical and physical characteristics that are highly advantageous in synthetic and medicinal chemistry.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid . It is also commonly referred to by the synonym (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid.[1]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 683218-95-3 | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 72-81 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

The Boc protecting group is crucial for its application in peptide synthesis, as it masks the reactivity of the amine group, allowing for controlled, stepwise elongation of a peptide chain. This protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, a key feature in orthogonal protection strategies.[2] The methoxyphenyl group contributes to the molecule's overall solubility and can participate in specific interactions with biological targets.[1]

Structural Visualization

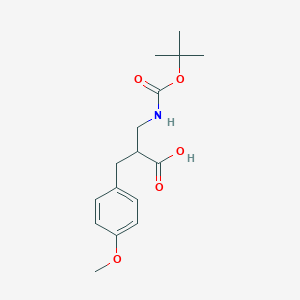

The three-dimensional arrangement of atoms in this compound is central to its function. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, adapted from general procedures for the synthesis of Boc-protected β-amino acids.

Workflow Diagram

Caption: General synthetic workflow for the target compound.

Detailed Experimental Procedure

Step 1: Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (Mannich-type Reaction)

-

To a stirred solution of 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add aqueous formaldehyde (1.1 equivalents) and aqueous ammonia (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 7-8 with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid.

Step 2: N-Boc Protection

-

Suspend 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

-

To this suspension, add a base such as triethylamine (2.5 equivalents) or sodium hydroxide to maintain a basic pH.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Avoid inhalation of dust.

-

Acids and Bases: Handle with care as they are corrosive.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research, most notably in peptide science and medicinal chemistry.

Inhibition of Amyloid Fibril Formation

A significant application of this compound is in the design of peptide analogues that can inhibit the formation of amyloid fibrils. Amyloid fibril deposition is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. Research has shown that incorporating 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid into a peptide sequence can completely inhibit amyloid fibril formation.[4]

The rationale behind this application lies in the ability of the β-amino acid to disrupt the β-sheet structures that are critical for amyloid fibril assembly. The bulky side group and the altered backbone conformation introduced by this non-canonical amino acid interfere with the hydrogen bonding patterns required for fibril elongation.

Peptide Synthesis and Drug Design

As a protected amino acid, this compound is a key building block in the synthesis of peptidomimetics and therapeutic peptides.[1] The incorporation of this β-amino acid can lead to:

-

Enhanced Proteolytic Stability: The unnatural backbone is less susceptible to degradation by proteases, which can increase the in vivo half-life of a peptide drug.

-

Conformational Constraint: The structure can induce specific secondary structures (e.g., helices or turns) in a peptide, which can be crucial for binding to a biological target with high affinity and selectivity.

-

Improved Pharmacokinetic Properties: The methoxyphenyl group can modulate the lipophilicity of the resulting peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Material Science and Bioconjugation

The carboxylic acid and the protected amine functionalities provide orthogonal handles for further chemical modification. This allows for the incorporation of the molecule into larger scaffolds, such as polymers and hydrogels, for applications in tissue engineering and drug delivery.[1] It can also be used in bioconjugation to attach peptides to surfaces or other molecules for the development of biosensors and other diagnostic tools.

Conclusion

This compound is a highly versatile and valuable synthetic building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a protected β-amino acid with a functionalized aromatic side chain, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. The demonstrated application in the inhibition of amyloid fibril formation highlights its potential in the development of new treatments for neurodegenerative diseases. As the field of peptide and protein therapeutics continues to expand, the demand for such specialized amino acid derivatives is expected to grow, further solidifying the importance of this compound in medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.

-

PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Novel process for the preparation of amino acid derivatives.

-

PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved January 20, 2026, from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a pivotal Michael addition reaction, followed by a tandem hydrolysis and decarboxylation sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Retrosynthetic Analysis

This compound is a β-substituted γ-aminobutyric acid (GABA) analog. This class of compounds is of significant interest in pharmaceutical research due to their potential neurological activity.[1] The title compound, with its protected amine and carboxylic acid functionalities, serves as a versatile intermediate for the synthesis of more complex molecules, including peptides and small molecule therapeutics.[2]

A logical retrosynthetic analysis of the target molecule points to a disconnection at the Cα-Cβ bond, suggesting a conjugate addition strategy. This approach is widely employed for the synthesis of β-substituted GABA derivatives.[3][4][5] The key bond formation is envisioned through a Michael addition of a protected aminomethylmalonate nucleophile to a 4-methoxycinnamate acceptor.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Overview

The forward synthesis involves a three-step sequence starting from commercially available reagents:

-

Step 1: Michael Addition. The conjugate addition of diethyl 2-(N-tert-butoxycarbonylaminomethyl)malonate to ethyl 4-methoxycinnamate. This reaction is typically catalyzed by a non-nucleophilic base.

-

Step 2: Hydrolysis. Saponification of the tri-ester intermediate from Step 1 to the corresponding tricarboxylate salt.

-

Step 3: Acidification and Decarboxylation. Acidification of the tricarboxylate salt, which spontaneously decarboxylates upon gentle heating to yield the final product.

Caption: Overall synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(N-tert-butoxycarbonylaminomethyl)-3-(4-methoxyphenyl)-1,1-dicarboxylate

This step constitutes the key carbon-carbon bond-forming reaction. The choice of a soft, non-nucleophilic base like sodium ethoxide is crucial to promote the conjugate addition while minimizing side reactions such as transesterification or hydrolysis of the ester groups. Ethanol is a suitable solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add diethyl 2-(N-tert-butoxycarbonylaminomethyl)malonate (1.0 eq.).

-

Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of ethyl 4-methoxycinnamate (1.05 eq.) in anhydrous ethanol dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tri-ester.

| Parameter | Value | Rationale |

| Base | Sodium Ethoxide | Promotes enolate formation for Michael addition. |

| Solvent | Anhydrous Ethanol | Solubilizes reactants and is the conjugate acid of the base. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Work-up | NH₄Cl (aq) quench | Neutralizes the base and protonates any remaining enolate. |

Steps 2 & 3: Hydrolysis and Decarboxylation to afford this compound

This tandem reaction sequence efficiently converts the intermediate tri-ester to the final product. The initial basic hydrolysis (saponification) is followed by an acidic workup which not only protonates the carboxylates but also catalyzes the decarboxylation of the unstable gem-dicarboxylic acid intermediate.

Protocol:

-

Dissolve the purified tri-ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC, typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid.

-

Gently warm the acidic solution to 50-60 °C for 1-2 hours to ensure complete decarboxylation (evolution of CO₂ gas will be observed).[6][7]

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

| Parameter | Value | Rationale |

| Hydrolysis Reagent | NaOH (aq) | Saponifies the three ester groups to carboxylates. |

| Acidification Reagent | HCl (aq) | Protonates the carboxylates to form carboxylic acids. |

| Decarboxylation | Heat (50-60 °C) | Promotes the elimination of CO₂ from the gem-dicarboxylic acid. |

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC and HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the final product would include characteristic signals for the Boc protecting group, the aromatic protons of the methoxyphenyl group, the diastereotopic protons of the aminomethyl group, and the methine and methylene protons of the propionic acid backbone.

Conclusion

The synthesis of this compound is reliably achieved through a Michael addition followed by a hydrolysis and decarboxylation sequence. This pathway utilizes readily available starting materials and employs well-understood, scalable chemical transformations. The provided in-depth guide offers a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

-

Han, J., Escorihuela, J., Landa, A., Soloshonok, V. A., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3583. [Link]

-

Han, J., Escorihuela, J., Fustero, S., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3583. [Link]

-

ResearchGate. (n.d.). Representative β-substituted GABA derivatives with clinical applications. [Link]

-

EHU. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

-

MDPI. (n.d.). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. [Link]

-

Chem-Impex. (n.d.). This compound. [Link]

-

MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

- Google Patents. (n.d.).

-

ChemRxiv. (n.d.). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. [Link]

-

YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

YouTube. (2018, May 4). Malonic Ester Synthesis. [Link]

-

ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. [Link]

-

ResearchGate. (n.d.). Stereoselective Michael addition reaction of dimethyl malonate to racemic nitroolefins. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a key building block in modern pharmaceutical research and development. The document delves into the compound's physicochemical properties, outlines a detailed synthetic methodology, and explores its critical applications in peptide synthesis and as a scaffold for central nervous system (CNS) drug discovery. Particular emphasis is placed on its role in the development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, by modulating peptide aggregation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.

Introduction: The Strategic Importance of Substituted β-Amino Acids

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer precise control over three-dimensional space are of paramount importance. β-amino acids, and particularly their substituted derivatives, have emerged as a class of compounds with significant potential. The homologation of the carbon backbone by one methylene unit compared to their α-amino acid counterparts imparts unique conformational properties and, critically, enhanced metabolic stability by conferring resistance to proteolytic degradation.

This compound, a chiral β-amino acid derivative, embodies the strategic advantages of this molecular class. The presence of a Boc-protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the 4-methoxyphenyl moiety provides a key structural element for molecular recognition and can influence pharmacokinetic properties. This guide will explore the synthesis, properties, and applications of this compound, highlighting its utility as a versatile tool in the medicinal chemist's arsenal.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 683218-95-3 | Chem-Impex[1] |

| Molecular Formula | C₁₆H₂₃NO₅ | Chem-Impex[1] |

| Molecular Weight | 309.36 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 72-81 °C | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

The structure of this compound, featuring a protected amine, a carboxylic acid, and a substituted aromatic ring, makes it an ideal candidate for further chemical modifications and incorporation into larger, more complex molecules.

Structural Diagram:

Caption: Chemical structure of the title compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical synthetic approach would involve the conjugate addition of a protected amine to a suitably substituted cinnamic acid derivative, followed by functional group manipulations.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established chemical principles for the synthesis of related β-amino acids.

Step 1: Esterification of 4-Methoxycinnamic acid

-

To a solution of 4-methoxycinnamic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester of 4-methoxycinnamic acid.

Causality: The esterification step is crucial to protect the carboxylic acid functionality, preventing it from interfering with the subsequent Michael addition reaction. Methanol is a common and cost-effective reagent for this transformation, and the acidic catalyst accelerates the reaction to equilibrium.

Step 2: Conjugate Addition of a Protected Amine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the methyl 4-methoxycinnamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C.

-

In a separate flask, prepare the lithium salt of Boc-amine by treating Boc-amide with a strong base like n-butyllithium or lithium diisopropylamide (LDA) in THF at -78°C.

-

Slowly add the pre-formed lithium Boc-amide solution to the solution of the cinnamate ester.

-

Stir the reaction at -78°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The 1,4-conjugate (Michael) addition is a key C-N bond-forming reaction. The use of a strong, non-nucleophilic base is essential to deprotonate the Boc-amide without attacking the ester functionality. The low temperature (-78°C) helps to control the reactivity and minimize side reactions.

Step 3: Saponification of the Ester

-

Dissolve the purified product from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (1.5-2.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Causality: Saponification is the standard method for hydrolyzing the ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis and Modulation of Amyloid-β Aggregation

A critical application of this compound is in the synthesis of peptidomimetics designed to interfere with pathological protein aggregation, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of the amyloid-β (Aβ) peptide is a key event in the pathogenesis of Alzheimer's.[4]

The incorporation of β-amino acids into peptide sequences can disrupt the hydrogen bonding patterns that are essential for the formation of β-sheet structures, which are the foundation of amyloid fibrils.[5][6] A study on a related compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, demonstrated its ability to inhibit both the nucleation and elongation phases of Aβ aggregation.[1][7] This suggests that the 4-methoxyphenyl moiety of the title compound could play a crucial role in binding to the Aβ peptide and interfering with its self-assembly.

Caption: Proposed mechanism of Aβ aggregation inhibition.

Scaffold for CNS Drug Discovery

The structural framework of this compound also makes it an attractive scaffold for the development of small molecule drugs targeting the central nervous system.[8] Its resemblance to neurotransmitters, particularly GABA (gamma-aminobutyric acid), suggests its potential as a precursor for GABA analogues.[3] GABA is the primary inhibitory neurotransmitter in the brain, and modulation of the GABAergic system is a key therapeutic strategy for conditions such as anxiety, epilepsy, and sleep disorders.

The propionic acid backbone with an amino group at the β-position can be further elaborated to generate a library of compounds for screening against various CNS targets. The 4-methoxyphenyl group can be modified to fine-tune properties such as blood-brain barrier permeability and target engagement.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its unique combination of a protected β-amino acid core and a substituted aromatic moiety provides a powerful platform for the synthesis of novel peptidomimetics and small molecule therapeutics. The potential of this compound to modulate amyloid-β aggregation highlights its significance in the ongoing search for effective treatments for Alzheimer's disease and other neurodegenerative disorders. Furthermore, its utility as a scaffold for CNS drug discovery opens up avenues for the development of new treatments for a range of neurological and psychiatric conditions. This technical guide provides a foundation for researchers to harness the potential of this valuable synthetic intermediate in their drug discovery and development programs.

References

-

Gellerman, G., et al. (2006). "Synthesis of β-Aryl-Alaninyl Derivatives by sp C-H Activation with Pd(OAc)2 Catalyst/Pivalic Acid in DCE and Their Structural Studies in Solid State." ResearchGate. Available at: [Link]

-

Various Authors. (2023). "Alternative synthetic routes for accessing β-amino carbonyl compounds." ResearchGate. Available at: [Link]

-

Chem-Impex. "this compound." Available at: [Link]

-

Albright, S. (2023). "NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES." University of Illinois Chemistry Department. Available at: [Link]

-

Organic Chemistry Portal. "β-Amino Acid synthesis by C-C coupling." Available at: [Link]

-

Nakamura, T., et al. (2023). "Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro." MDPI. Available at: [Link]

-

Mayol-Llinàs, J., et al. (2017). "Assessing molecular scaffolds for CNS drug discovery." Drug Discovery Today. Available at: [Link]

-

Cruz, M., et al. (2021). "Peptide-based amyloid-beta aggregation inhibitors." RSC Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2019). "Synthesis of β-Amino Diaryldienones Using the Mannich Reaction." NIH National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Available at: [Link]

-

Nelson, A., et al. (2017). "Assessment of the relevance of scaffolds to CNS drug discovery." ResearchGate. Available at: [Link]

-

Jarrett, J. T., et al. (1993). "The carboxy terminus of the beta amyloid protein is critical for the seeding of amyloid formation: implications for the pathogenesis of Alzheimer's disease." Biochemistry. Available at: [Link]

-

Wood, S. J., et al. (1995). "selective inhibition of aggregation in mixtures of amyloid with different chain lengths." Journal of Biological Chemistry. Available at: [Link]

-

Zheng, X., et al. (2018). "Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation." Frontiers in Molecular Neuroscience. Available at: [Link]

-

PrepChem. "Synthesis of Step 2. α-Cyano-β-(4-methoxyphenyl)propionic acid." Available at: [Link]

-

Various Authors. (2024). "Synthesis of N-BOC amines by various routes." ResearchGate. Available at: [Link]

-

Various Authors. (2023). "Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides." ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2020). "Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs." MDPI. Available at: [Link]

-

Lindsey, J. S., et al. (2020). "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI. Available at: [Link]

-

Legentil, L., et al. (2005). "Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid." Tetrahedron Letters. Available at: [Link]

-

Gkizis, P. L., et al. (2021). "Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex." MDPI. Available at: [Link]

Sources

- 1. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro | MDPI [mdpi.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" molecular weight

An In-Depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized non-canonical amino acid derivative. With a molecular weight of 309.36 g/mol , this compound is a critical building block in modern pharmaceutical research and development.[1] Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a methoxyphenyl moiety, makes it highly valuable in solid-phase peptide synthesis (SPPS) and as a scaffold in medicinal chemistry.[1][] This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a representative synthetic workflow, analytical characterization protocols, and key applications, with a focus on the underlying scientific principles and experimental rationale.

Introduction

This compound is a synthetic amino acid derivative that has garnered significant interest in the fields of biochemistry and pharmaceutical sciences. Unlike the 20 proteinogenic amino acids, this compound is a "non-natural" or "unnatural" amino acid, the incorporation of which into peptide chains can bestow novel properties such as enhanced proteolytic stability, modified biological activity, and improved pharmacokinetic profiles.[3]

The molecule's structure is defined by two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functional group in organic synthesis, particularly in peptide chemistry.[] Its primary function is to prevent the amine from participating in unwanted side reactions during the formation of peptide bonds.[4] The Boc group is strategically employed due to its stability under a wide range of conditions, yet it can be selectively and cleanly removed under moderately acidic conditions, a critical feature for multi-step syntheses.[][5]

-

The 4-Methoxyphenyl Moiety: This aromatic side chain contributes to the molecule's overall properties, influencing its solubility, lipophilicity, and potential for specific interactions with biological targets.[1][3]

This guide serves as a technical resource, elucidating the core attributes of this compound and providing practical, field-proven insights into its synthesis, analysis, and application.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and synthesis. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 309.36 g/mol | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| CAS Number | 683218-95-3 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 72-81 °C | [1] |

| Purity (Typical) | ≥ 99% (by HPLC) | [1] |

| Synonym | (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Core Chemistry: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this reagent's utility in controlled, sequential synthesis. Its role is to temporarily "mask" the reactivity of the primary amine.

Causality of Experimental Choice: The selection of Boc over other protecting groups (e.g., Cbz, Fmoc) is dictated by the overall synthetic strategy. Boc chemistry is favored in protocols where acid-lability is required for deprotection.[6][7] This contrasts with Fmoc-based strategies, where deprotection is achieved under basic conditions. The Boc group's stability to basic and neutral conditions makes it ideal for multi-step synthetic schemes where other functional groups might be base-sensitive.[]

Caption: Structure of this compound.

Representative Synthesis and Purification Workflow

While proprietary synthesis routes are common, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles. The following represents a logical, multi-step workflow for producing the title compound.

Workflow Rationale: The strategy involves starting with a suitable precursor containing the 4-methoxyphenyl group, followed by the introduction of the aminomethyl and carboxylic acid functionalities, and concluding with the protection of the amine with the Boc group. Each step is designed for high yield and purity of the intermediate.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Boc Protection (Illustrative Step 3)

This protocol describes the crucial step of introducing the Boc protecting group onto the amine functionality of the precursor molecule.

-

Dissolution: Dissolve the amine precursor (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water. The choice of solvent ensures that both the organic precursor and inorganic base are soluble.

-

Basification: Cool the solution to 0°C in an ice bath. Add sodium hydroxide (e.g., 2N aqueous solution, 2.0 eq) to deprotonate the ammonium salt (if present) and to act as a base for the reaction. Maintaining a basic pH is critical for the nucleophilic amine to react.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in the same organic solvent (dioxane), dropwise to the stirred solution. Boc₂O is the standard reagent for Boc protection. A slight excess ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or KHSO₄) to pH 3-4. This protonates the carboxylic acid and any excess base, while the Boc-protected amine remains stable.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Boc-protected product.

Analytical Characterization for Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the final compound.

Caption: A standard analytical workflow for quality control (QC) validation.

Key Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound, typically aiming for ≥99%.[1]

-

Methodology: A reverse-phase C18 column is used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm). The purity is calculated from the relative peak area of the main product.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Electrospray ionization (ESI) is a common technique. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 310.37.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

¹H NMR: Will show characteristic peaks for the protons on the Boc group (a singlet around 1.4 ppm), the aromatic protons on the methoxyphenyl ring (doublets around 6.8 and 7.2 ppm), the methoxy group (a singlet around 3.8 ppm), and the protons on the propionic acid backbone.

-

¹³C NMR: Will confirm the presence of all 16 unique carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the aromatic ring.

-

Core Applications in Research and Development

This compound is not an end-product but a versatile intermediate with significant applications in creating more complex molecules.[1]

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in Boc-based SPPS.[1] This technique allows for the methodical, step-by-step construction of a peptide chain on a solid support (resin).

The Boc-SPPS Cycle Rationale: The process is cyclical. In each cycle, one amino acid is added. The Boc group is essential as it prevents self-polymerization and ensures only the C-terminus of the incoming amino acid reacts with the N-terminus of the growing peptide chain.

Caption: The core iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Pharmaceutical and Medicinal Chemistry

Beyond peptides, this compound serves as a valuable scaffold for the synthesis of small-molecule drugs.[1]

-

Neurological Disorders: It can be used as an intermediate in the synthesis of compounds designed to modulate neurotransmitter activity.[1]

-

Drug Delivery: The molecule can be incorporated into larger drug delivery systems to improve the bioavailability and targeting of therapeutic agents.[1]

-

Biochemical Probes: Researchers use it in biochemical assays to study enzyme-substrate interactions and explore metabolic pathways, aiding in the discovery of new drug targets.[1]

Safety, Handling, and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure its long-term stability.[1]

-

Safety: While not classified as acutely hazardous, avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Refer to the Safety Data Sheet (SDS) from the supplier for complete information.

Conclusion

This compound is a highly specialized and enabling chemical tool. Its value is rooted in the strategic use of the Boc protecting group, which allows for precise and controlled chemical manipulations essential in peptide synthesis and complex molecule construction. For researchers in drug discovery and development, a firm grasp of this compound's properties, synthesis, and applications is crucial for innovating the next generation of therapeutic agents.

References

-

Coy, D. H., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]

-

Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

PubChem. 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-(Boc-amino)-3-(3-methoxyphenyl)propionic Acid in Peptide Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. chempep.com [chempep.com]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" physical properties

An In-depth Technical Guide to the Physical Properties of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

This compound is a specialized amino acid derivative that serves as a critical building block in modern medicinal chemistry and pharmaceutical research.[1] Its structure is characterized by three key features: a propionic acid backbone, a methoxyphenyl group, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group is of paramount importance in organic synthesis; it is stable under a wide array of chemical conditions but can be easily and selectively removed under mild acidic conditions.[] This "orthogonality" allows for complex, multi-step syntheses, making the title compound an ideal intermediate for constructing intricate bioactive molecules.

This guide provides a detailed examination of the core physical properties of this compound, outlines rigorous experimental protocols for their determination, and contextualizes the importance of these properties for its application in research and development.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its handling, formulation, and application in synthetic chemistry. For this compound, these properties dictate its storage, solvent selection for reactions, and purification strategies.

Chemical Structure and Identifiers

The unique arrangement of functional groups in this molecule is central to its utility. The carboxylic acid provides a handle for amide bond formation, the Boc-protected amine allows for controlled deprotection and subsequent reactions, and the methoxyphenyl group influences solubility and potential biological interactions.[1]

Summary of Physical Properties

The quantitative physical data for this compound are summarized below. These values are critical for laboratory handling and experimental design.

| Property | Value | Source |

| CAS Number | 683218-95-3 | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 72-81 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for characterizing the physical properties of novel or synthesized batches of this compound.

Workflow for Physical Characterization

A systematic approach is essential for accurate and reproducible characterization. The following workflow outlines the logical sequence of analysis.

Protocol 1: Melting Point Determination

Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The reported range of 72-81°C suggests some variability, which could be due to the presence of diastereomers or crystalline polymorphism. A careful determination is necessary to benchmark a specific batch.

Methodology (Using a Digital Mel-Temp Apparatus):

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of the white powder on a clean, dry watch glass.

-

If the crystals are not fine, gently crush them to a fine powder using a spatula.[3][4] This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[5] The packed sample height should be 2-3 mm for an accurate reading.[4][5]

-

-

Instrument Setup and Measurement:

-

Rapid Preliminary Run: If the approximate melting point is unknown, first perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/minute).[6] This will establish a rough range.

-

Cooling: Allow the apparatus to cool to at least 15-20°C below the observed approximate melting point.[4][6]

-

Accurate Measurement: Place a new, freshly prepared capillary tube into the apparatus.

-

Set the starting temperature to ~20°C below the expected melting point (e.g., start at 55°C).

-

Set a slow heating ramp rate of 1-2°C per minute.[6] A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.

-

Record T₁: Note the temperature at which the first droplet of liquid becomes visible.[5]

-

Record T₂: Note the temperature at which the last solid crystal melts completely into a liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate measurement with a second sample to ensure reproducibility. The results should be consistent.

-

Protocol 2: Solubility Profiling

Rationale: Understanding the solubility of the compound is essential for its use in reactions, formulations, and purification (e.g., recrystallization). The presence of both a polar carboxylic acid and a large, nonpolar Boc and methoxyphenyl group suggests a nuanced solubility profile. A systematic evaluation in solvents of varying polarity and pH is required.

Methodology (Qualitative Determination):

-

General Procedure:

-

For each solvent, add approximately 25 mg of the compound to a small test tube.[7][8]

-

Add 0.75 mL of the chosen solvent in portions (e.g., 3 x 0.25 mL).[7][8]

-

After each addition, shake the tube vigorously for 30-60 seconds.[7]

-

Observe and record whether the solid dissolves completely. A substance is generally considered "soluble" if it dissolves to the extent of ~3.3 g/100 mL.[8]

-

-

Solvent Selection and Interpretation:

-

Water (H₂O): Test solubility in water first. Given the large organic structure, it is expected to be poorly soluble. Partial solubility would indicate the influence of the polar carboxylic acid group.[8]

-

5% Aqueous HCl: This acidic solution will protonate the carboxylic acid (if it's not already), but more importantly, it tests for basic functional groups. No significant change from water is expected as the Boc-protected amine is not basic.

-

5% Aqueous NaOH: This basic solution will deprotonate the carboxylic acid to form a sodium carboxylate salt. A significant increase in solubility compared to water is a strong positive test for the acidic carboxylic acid group, as the resulting salt is much more polar.[8][9]

-

5% Aqueous NaHCO₃: Sodium bicarbonate is a weaker base than NaOH. If the compound dissolves in NaHCO₃, it indicates a relatively strong organic acid (like a carboxylic acid).[7][9] This test helps differentiate strong acids from weaker ones like phenols.

-

Organic Solvents: Test solubility in a range of common organic solvents to establish its utility in reactions.

-

Methanol (MeOH) / Ethanol (EtOH): Polar protic solvents.

-

Dichloromethane (DCM) / Chloroform (CHCl₃): Halogenated solvents.

-

Ethyl Acetate (EtOAc): A moderately polar ester.

-

Diethyl Ether: A common, relatively nonpolar ether.

-

Hexanes: A nonpolar hydrocarbon solvent.

-

-

Applications in Research

The physical properties of this compound directly inform its diverse applications:

-

Pharmaceutical Development: Its defined structure and reactivity make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1]

-

Peptide Synthesis: It is used as a non-canonical amino acid in solid-phase peptide synthesis to create peptides with enhanced stability, solubility, or novel biological functions.[1]

-

Drug Delivery Systems: The compound can be incorporated into larger molecules or polymers used in drug delivery to improve the bioavailability of other therapeutic agents.[1]

References

- Physical and chemical properties of Boc-protected amino acids - Benchchem.

- EXPERIMENT 1 DETERMIN

- This compound – Chem-Impex.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols - Benchchem.

- Melting point determin

- 11 Experiment 3 | PDF | Melting Point - Scribd.

- 6.

- Melting Point.

- Experiment 1 - Melting Points.

- BOC-Amino Acids.

Sources

A Technical Guide to the Solubility Profile of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Introduction: Understanding the Molecule

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is a specialized amino acid derivative that holds significant interest in pharmaceutical development and peptide synthesis.[1] Its structure, characterized by a tert-butyloxycarbonyl (Boc) protecting group, a substituted propionic acid backbone, and a methoxyphenyl moiety, dictates its physicochemical properties, including its solubility—a critical parameter in drug discovery and formulation.[1] The Boc group, a cornerstone in modern organic synthesis, imparts stability under a range of conditions while allowing for selective deprotection under mild acidic conditions.[] This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and a detailed protocol for its empirical determination.

The solubility of a compound is not a fixed value but is influenced by the interplay of its molecular structure and the properties of the solvent. For this compound, we can anticipate the following general solubility trends based on its constituent parts:

-

The Boc Group: The bulky and lipophilic tert-butyl component of the Boc group generally decreases aqueous solubility and enhances solubility in non-polar organic solvents.[3]

-

The Propionic Acid Moiety: The carboxylic acid group introduces a potential for ionization, suggesting that the solubility of the molecule will be pH-dependent. At pH values above its pKa, the carboxylate form will be more prevalent, potentially increasing aqueous solubility.[4][5]

-

The Methoxyphenyl Group: The aromatic ring and the methyl ether contribute to the molecule's hydrophobicity, likely favoring solubility in organic solvents.

Given these structural features, it is expected that this compound will exhibit limited solubility in water and greater solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[3]

Predictive Solubility Overview

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low to Moderate | The presence of the carboxylic acid allows for some aqueous solubility, which is expected to increase with pH. However, the hydrophobic Boc and methoxyphenyl groups will limit overall solubility. |

| Polar Aprotic | Good | Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally effective at dissolving a wide range of organic compounds, including protected amino acids. |

| Chlorinated | High | Dichloromethane and chloroform are excellent solvents for many Boc-protected compounds due to their ability to solvate the non-polar regions of the molecule.[3] |

| Ethers | Moderate | Solvents like Tetrahydrofuran (THF) and Diethyl Ether are likely to be effective, though perhaps less so than chlorinated solvents. |

| Alcohols | Moderate to Good | Methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. |

| Non-polar | Low | Solvents such as hexanes and toluene are unlikely to be effective due to the polar nature of the carboxylic acid and the carbamate linkage. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method, as described by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic solubility due to its reliability, particularly for sparingly soluble compounds.[6] The following protocol is a detailed, step-by-step guide for determining the solubility of this compound.

Core Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., purified water, pH-adjusted buffers, organic solvents)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[7]

-

Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium. A preliminary test can help estimate the required amount.[7]

-

Equilibration: Add a known volume of the chosen solvent to the vial, seal it tightly, and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a syringe filter.[6][9] It is crucial to ensure that the filter does not adsorb the solute, which could lead to inaccurate results.[6]

-

Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[9]

-

Calculation of Solubility: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System Checks

-

Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in the vial.

-

Equilibrium Confirmation: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration does not significantly change between the later time points confirms that equilibrium has been reached.[7]

-

Mass Balance: For a rigorous validation, the solid material remaining in the vial can be dried and weighed to perform a mass balance calculation.

Visualizing the Workflow

Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Conclusion

While specific, pre-existing solubility data for this compound is scarce, a sound scientific understanding of its structural components allows for a reliable prediction of its solubility profile. This guide provides the foundational knowledge and a robust, validated experimental protocol for researchers to empirically determine the solubility of this compound in various solvent systems. Accurate solubility data is paramount for the successful development of new therapeutics, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

- BenchChem. (n.d.). Physical and chemical properties of Boc-protected amino acids.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- What are the applications, solubility, and storage conditions of Boc-beta-alanine? (n.d.). FAQ.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wagner, K. G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- BenchChem. (n.d.). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- World Health Organization. (n.d.). Annex 4.

- Chem-Impex. (n.d.). This compound.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. scispace.com [scispace.com]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a specialized amino acid derivative with significant potential in pharmaceutical research and development. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical attributes, synthesis strategies, characterization, and diverse applications, offering field-proven insights into its utility.

Introduction: The Significance of a Structurally Unique Amino Acid

This compound is a non-proteinogenic β-amino acid derivative characterized by a quaternary carbon center at the α-position (C2). This unique structural feature, combined with the presence of a Boc-protected amine and a p-methoxyphenyl group, imparts valuable properties to the molecule, making it a desirable building block in medicinal chemistry.

The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine, a cornerstone of modern peptide synthesis and multi-step organic synthesis.[1][] The p-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated, potentially enhancing solubility and biological target interactions.[3] The core propionic acid scaffold is a common motif in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The key feature, however, is the geminal substitution at the C2 position, creating a quaternary center. This structural element is of growing interest in drug design as it can confer conformational rigidity and enhanced metabolic stability to parent molecules. The synthesis of such sterically hindered amino acids presents a significant, yet rewarding, challenge in organic chemistry.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 683218-95-3 | [3] |

| Molecular Formula | C₁₆H₂₃NO₅ | [3] |

| Molecular Weight | 309.36 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 72-81 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | 0-8°C | [3] |

Strategic Synthesis: Assembling the Quaternary Center

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C2-C3 bond or the C2-aminomethyl bond, or the formation of the quaternary center on a pre-existing backbone. A particularly insightful synonym for this compound, (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid, suggests a synthesis pathway starting from a malonic ester derivative.

Figure 1: A proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

The following is a proposed, step-by-step methodology grounded in established organic chemistry principles for the synthesis of related compounds. This protocol is intended as a guiding framework for researchers.

Step 1: Alkylation of Diethyl Malonate

The synthesis would commence with the alkylation of diethyl malonate with 4-methoxybenzyl chloride. This classic reaction proceeds via the formation of an enolate from diethyl malonate using a suitable base, such as sodium ethoxide, followed by nucleophilic attack on the benzyl chloride.

-

Rationale: Diethyl malonate is a readily available and inexpensive starting material. The acidity of the α-protons makes it an excellent nucleophile for C-C bond formation. 4-Methoxybenzyl chloride is also commercially available.

Step 2: Introduction of the Aminomethyl Group and Boc Protection

This step is crucial for the formation of the quaternary center. A potential strategy involves an aminomethylation reaction. Alternatively, a two-step process of hydroxymethylation followed by conversion to the amine could be employed. A more direct approach would be a Mannich-type reaction. Given the steric hindrance, a carefully chosen aminomethylating agent and reaction conditions would be critical. Following the introduction of the amino group, it would be protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions.

-

Rationale: The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed with mild acid, making it ideal for subsequent use in peptide synthesis.[]

Step 3: Hydrolysis and Decarboxylation

The final step would involve the saponification of the two ester groups using a strong base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid is unstable and will readily undergo decarboxylation upon heating to yield the desired product.

-

Rationale: This is a standard and high-yielding method for converting malonic esters to substituted carboxylic acids.

Figure 2: Proposed synthetic workflow.

Comprehensive Characterization: Ensuring Purity and Structural Integrity

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple proton environments. Key signals would include the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.2 ppm region), the singlet for the methoxy group (around δ 3.8 ppm), the methylene protons of the benzyl and aminomethyl groups, and the characteristic singlet for the nine protons of the Boc group (around δ 1.4 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methoxy carbon, the quaternary carbon at C2, and the carbons of the Boc group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice to determine the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ions would confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard technique to assess the purity of the final product. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) would likely provide good separation. Purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.[3]

Diverse Applications in Drug Discovery and Beyond

This compound is a versatile building block with applications spanning several areas of pharmaceutical and chemical research.[3]

Peptide Synthesis and Peptidomimetics

The incorporation of this unnatural amino acid into peptide sequences can lead to peptides with enhanced properties. The quaternary center can enforce a specific backbone conformation, which can be crucial for binding to biological targets. Furthermore, the β-amino acid nature of the residue can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[6]

Figure 3: Role in peptide synthesis.

Pharmaceutical Development for Neurological Disorders

There is a strong indication that this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders.[3] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is noteworthy. Molecules that can modulate the GABAergic system are used to treat a range of conditions including anxiety, epilepsy, and sleep disorders.[7][8] It is plausible that derivatives of this amino acid could act as GABA receptor modulators.

Drug Delivery Systems

The unique physicochemical properties of this compound, including the presence of both hydrophobic (methoxyphenyl, Boc) and hydrophilic (carboxylic acid) groups, make it a candidate for incorporation into drug delivery systems.[3] It could be used to modify polymers or lipids to create nanocarriers with improved drug loading and release profiles.

Biochemical Research and Material Science

In biochemical research, this compound can be used as a tool to probe enzyme active sites and study protein-ligand interactions.[3] In material science, its ability to be polymerized or incorporated into larger structures makes it of interest for the development of novel biocompatible materials such as hydrogels for tissue engineering.[3]

Conclusion and Future Outlook

This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique structural features, particularly the quaternary α-carbon, offer a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. While detailed experimental data in the public domain is limited, the foundational principles of organic synthesis and characterization provide a clear roadmap for its preparation and validation. The diverse potential applications, from peptide mimetics to neuroscience and material science, underscore the importance of such structurally complex molecules in advancing scientific innovation. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents.

References

-

Northwestern Scholars. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

-

PubMed Central. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Google Patents. EP4495101A3 - Process of making 3-(4'-aminophenyl)

-

ResearchGate. Synthesis of Quaternary Carbon-containing β2,2-Amino Acids via Rh(I)-Catalyzed Enantioselective Arylation of α-Substituted β-Nitroacrylates | Request PDF. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

-